![molecular formula C10H11ClN2O2S B2366956 (S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride CAS No. 1820581-64-3](/img/structure/B2366956.png)
(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride
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Overview
Description
“(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1820581-64-3. It has a linear formula of C10H11ClN2O2S . The compound is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 258.73 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial drugs.
Antiretroviral Activity
Some thiazole derivatives have been used in antiretroviral drugs, such as Ritonavir . This suggests potential applications in the treatment of diseases like HIV/AIDS .
Antifungal Activity
Thiazole derivatives have also shown antifungal properties . This could be leveraged in the creation of new antifungal medications .
Anticancer Activity
Thiazole-based compounds have been used in anticancer drugs, such as Tiazofurin . This indicates potential applications in cancer treatment .
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory properties . This suggests they could be used in the development of new anti-inflammatory drugs .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This could lead to the development of new drugs for this condition .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive properties . This suggests potential applications in the treatment of high blood pressure .
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective properties . This could be leveraged in the creation of new neuroprotective medications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The preliminary mechanism of action studies revealed that these molecules target MmpL3, a mycobacterial mycolic acid transporter .
Biochemical Pathways
tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Action Environment
The compound’s solubility properties suggest that its action and stability may be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
(2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLYFKNQAGZYKX-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride |
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